2-bromo-2-cyclopentylacetyl chloride
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Overview
Description
2-Bromo-2-cyclopentylacetyl chloride is an organic compound with the molecular formula C7H10BrClO and a molecular weight of 225.51 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and an acetyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2-bromo-2-cyclopentylacetyl chloride typically involves the reaction of cyclopentylacetic acid with bromine and thionyl chloride . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-2-cyclopentylacetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromo-2-cyclopentylacetic acid.
Reduction: It can be reduced to 2-cyclopentylacetyl chloride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert it to 2-bromo-2-cyclopentylacetic acid.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-2-cyclopentylacetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as peptides and proteins.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-2-cyclopentylacetyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. For example, in biological systems, it may react with amino groups in proteins, leading to modifications that affect protein function .
Comparison with Similar Compounds
2-Bromo-2-cyclopentylacetyl chloride can be compared with other similar compounds, such as:
2-Bromoacetyl chloride: Lacks the cyclopentyl group, making it less sterically hindered and more reactive.
2-Cyclopentylacetyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-2-methylpropionyl chloride: Contains a methyl group instead of a cyclopentyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of a bromine atom and a cyclopentyl group, which imparts specific reactivity and applications in various fields.
Properties
CAS No. |
99644-87-8 |
---|---|
Molecular Formula |
C7H10BrClO |
Molecular Weight |
225.5 |
Purity |
95 |
Origin of Product |
United States |
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